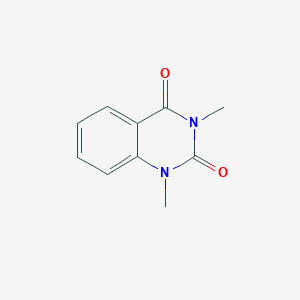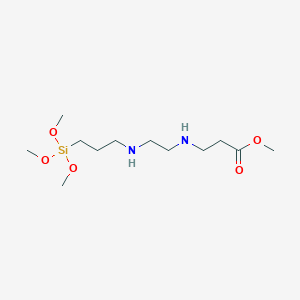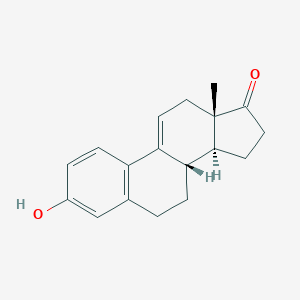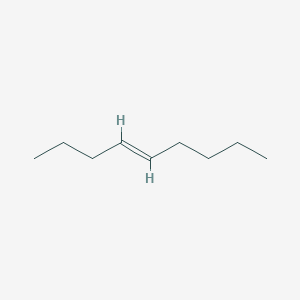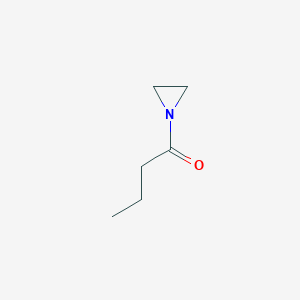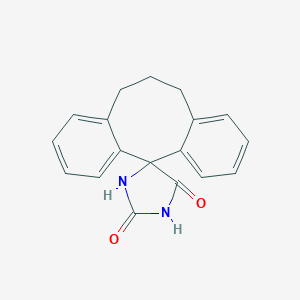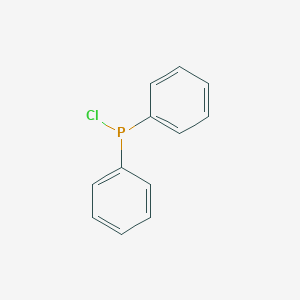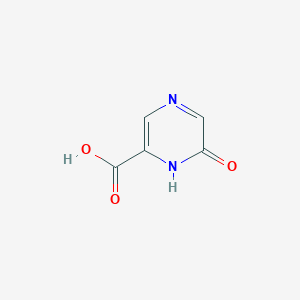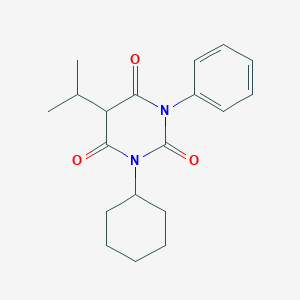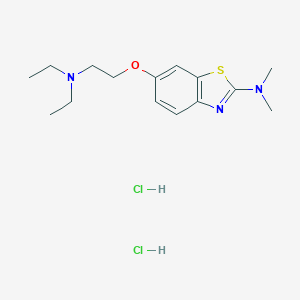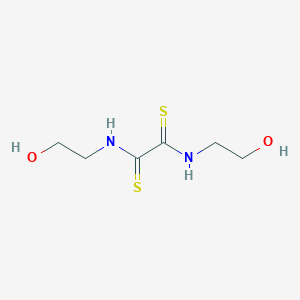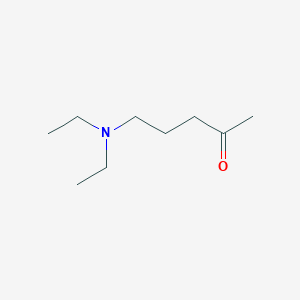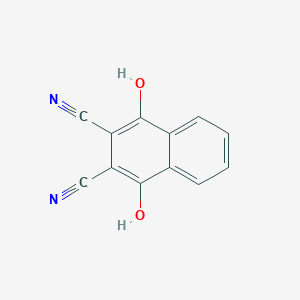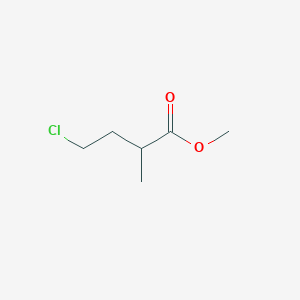
Methyl 4-Chloro-2-methylbutyrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to Methyl 4-Chloro-2-methylbutyrate involves microbial resolution and chemical reactions. For instance, (S)-4-Chloro-3-hydroxybutyrate, a related compound, is synthesized using hydrolase from Rhizobium sp. This microbial method shows significant potential due to its high optical purity and yield (Nakagawa et al., 2008). Another method involves the synthesis from 4-phenoxyphenol and methyl-γ-chorobutyrate, indicating diverse synthetic routes available for these types of compounds (Lu Qing-ning, 2006).
Molecular Structure Analysis
The stereochemistry and molecular structure of related compounds, like methyl 3-hydroxy-2-methylbutyrate, are essential for understanding their chemical behavior and potential applications. The determination of absolute configurations and stereochemistry plays a crucial role in their utility and synthesis (Tai & Imaida, 1978).
Chemical Reactions and Properties
Methyl 4-Chloro-2-methylbutyrate undergoes various chemical reactions that illustrate its versatility in synthetic chemistry. For example, its related compounds participate in enzymatic resolutions and chemical transformations leading to products of high optical purity and importance in pharmaceutical manufacturing (Suzuki et al., 1999).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization :
- Beyer et al. (1996) synthesized derivatives including methyl 2-[(3,3-diethylthioureo)phenylmethylamino]-3-methylbutyrate from 3-(chlorophenylmethylene)-1,1-diethylthiourea and the methyl esters of L-valine and L-leucine, which could have potential applications in material science and pharmaceuticals (Beyer et al., 1996).
Pharmaceutical Synthesis :
- Nakagawa et al. (2008) focused on the microbial production of (S)-4-Chloro-3-hydroxybutyrate, which is vital for synthesizing biologically and pharmacologically important compounds. They isolated Rhizobium sp. DS-S-51 with hydrolytic activity toward (R)-4-Chloro-3-hydroxybutyrate, which could enhance the production efficiency of pharmacologically relevant substances (Nakagawa et al., 2008).
Organic Chemistry and Material Science :
- Kimura and Hamashima (1989) studied the photochemical reaction of methyl 2-bromo-4,4,4-trichloro-2-methylbutyrate aiming at its chemical modification. This research may offer insights into developing new materials or chemical compounds through photochemical processes (Kimura & Hamashima, 1989).
- Bello et al. (2010) used Methyl 4-chloro-2-butynoate in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes to produce substituted chromenes and quinolines, demonstrating a pathway to creating functionalized organic compounds (Bello et al., 2010).
Stereochemistry :
- Tai and Imaida (1978) prepared four stereoisomers of methyl 3-hydroxy-2-methylbutyrate and determined their absolute configurations, contributing to the field of stereochemistry and potentially aiding in understanding the stereochemical properties of related compounds (Tai & Imaida, 1978).
Biocatalysis and Enzyme Technology :
- Suzuki et al. (1999) developed a procedure for the simultaneous generation of highly pure methyl (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-γ-butyrolactone using bacterial cells, which may have implications in enzymatic and pharmaceutical production processes (Suzuki et al., 1999).
Analytical Chemistry and Instrumentation :
- Hofinger and Böttger (1979) identified 4-Chloroindolylacetic acid and its methyl ester in immature Vicia faba seeds using gas chromatography-mass spectrometry, demonstrating the compound's application in analytical techniques to understand plant biochemistry (Hofinger & Böttger, 1979).
Environmental Science :
- Song et al. (2010) examined the electrochemical oxidation of 4-chloro-3-methyl phenol using Ti/SnO2-Sb/PbO2 anodes, providing insights into the degradation pathways of related chlorinated compounds, which is vital for environmental remediation and wastewater treatment (Song et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-chloro-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDYJHVTUSUPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460425 | |
| Record name | Methyl 4-Chloro-2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Chloro-2-methylbutyrate | |
CAS RN |
13888-03-4 | |
| Record name | Methyl 4-Chloro-2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Chloro-2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

